5-Methoxyfuran-2-carbaldehyde
Description
Contextualization within Furanic Heterocycle Chemistry
5-Methoxyfuran-2-carbaldehyde belongs to the furan (B31954) family, a class of five-membered aromatic heterocyclic compounds containing one oxygen atom. The furan nucleus is a fundamental structural motif found in a multitude of natural products and biologically active molecules. researchgate.net From a chemical manufacturing perspective, many furan derivatives are sourced from furfural (B47365), a compound readily produced by the dehydration of sugars derived from lignocellulosic biomass. researchgate.netbohrium.com This positions furan chemistry at the forefront of green chemistry initiatives, which seek to utilize renewable feedstocks as alternatives to finite fossil fuels. bohrium.com
The chemical behavior of this compound is dictated by the interplay of its furan ring and its two functional groups: a methoxy (B1213986) group (-OCH₃) at the 5-position and an aldehyde group (-CHO) at the 2-position. The aldehyde group, in particular, is highly reactive and serves as a handle for a wide variety of chemical transformations, making compounds like this valuable building blocks. solubilityofthings.com The presence of the electron-donating methoxy group further influences the reactivity of the furan ring system. The compound is also known to be fluorescent, a property that can be exploited in various applications. biosynth.com
Significance as a Key Synthetic Intermediate in Organic Synthesis
In organic synthesis, this compound is recognized as a valuable synthetic intermediate or building block. biosynth.com Its bifunctional nature allows for sequential or selective reactions, enabling the construction of more complex molecular architectures. The aldehyde functional group can participate in a host of well-established organic reactions, including oxidations, reductions, and carbon-carbon bond-forming reactions such as aldol (B89426) condensations and Wittig reactions.
A documented application of this compound is its use in the synthesis of cinnamic acid esters. biosynth.com This transformation highlights its utility in creating compounds with specific functionalities and potential applications. The broader class of furan-based aldehydes, such as the closely related 5-methoxymethylfuran-2-carbaldehyde (MMF), serves as a platform for producing next-generation materials and fuels. For instance, MMF can be oxidized to 2,5-furandicarboxylic acid (FDCA), a bio-based monomer considered a green replacement for petroleum-derived terephthalic acid in the production of polyesters. wikipedia.org It can also be converted into biofuels like 2,5-dimethylfuran (B142691) (DMF). wikipedia.org These examples underscore the strategic importance of substituted furan-2-carbaldehydes as intermediates in the chemical industry.
Emerging Research Areas and Scholarly Perspectives
Current research involving furan derivatives is increasingly focused on sustainability and the development of novel functional materials and therapeutics. There is a strong scholarly perspective that furanic compounds derived from biomass are crucial for transitioning to a bio-based economy. bohrium.com
Emerging research areas for furan derivatives, including this compound, include:
Medicinal Chemistry : The furan scaffold is a key component in many pharmacologically active compounds. Research has shown that various furan derivatives exhibit antifungal, antimicrobial, anti-inflammatory, and anticancer properties. ijrti.orgmdpi.com The unique structure of this compound makes it a candidate for derivatization to explore new therapeutic agents.
Materials Science : Furan-based polymers and resins are known for their excellent thermal stability and chemical resistance. researchgate.net The fluorescence of this compound suggests potential applications in the development of optical materials or chemical sensors. biosynth.com Furthermore, its role as a precursor to monomers like FDCA places it within the research trend of creating sustainable polymers and plastics. wikipedia.org
Biofuels : The conversion of biomass into furan-based platform chemicals is a cornerstone of modern biorefinery research. While much focus has been on compounds like HMF and furfural, the principles and catalytic systems are often applicable to other derivatives, positioning compounds like this compound within this important field of study. wikipedia.org
Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | nih.gov |
| Molecular Formula | C₆H₆O₃ | nih.gov |
| Molecular Weight | 126.11 g/mol | nih.gov |
| CAS Number | 21300-07-2 | nih.gov |
| Appearance | Data Not Available | |
| Synonyms | 5-Methoxyfurfural, 2-Furancarboxaldehyde, 5-methoxy- | nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
5-methoxyfuran-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O3/c1-8-6-3-2-5(4-7)9-6/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJGBSYZFOCAGQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(O1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00274481 | |
| Record name | 5-Methoxyfuraldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00274481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21300-07-2 | |
| Record name | 5-Methoxyfuraldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00274481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methoxyfuran-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies and Precursor Chemistry of 5 Methoxyfuran 2 Carbaldehyde
Dehydration and Derivatization from Renewable Biomass Feedstocks
The utilization of renewable biomass as a starting material for chemical synthesis is a cornerstone of green chemistry. 5-Methoxyfuran-2-carbaldehyde can be produced from carbohydrates, which are abundant in biomass, typically through a multi-step process involving dehydration to a key platform chemical followed by derivatization.
Pathways from Hexoses and Cellulose-Derived Carbohydrates
The conversion of hexose (B10828440) sugars (C6 sugars) and polysaccharides like cellulose (B213188) into valuable furan (B31954) derivatives is a well-established pathway in biorefinery processes. mdpi.com The primary route involves the acid-catalyzed dehydration of these carbohydrates to form 5-hydroxymethylfurfural (B1680220) (HMF). researchgate.net Cellulose, a polymer of glucose, first undergoes hydrolysis to break it down into glucose monomers. mdpi.com Glucose can then be isomerized to fructose (B13574), which is more readily dehydrated to HMF. mdpi.comacs.org
The mechanism for HMF synthesis from cellulose involves three main steps:
Hydrolysis: Brønsted acids catalyze the breakdown of cellulose into glucose. mdpi.com
Isomerization: Lewis acids typically facilitate the conversion of glucose to fructose. mdpi.com
Dehydration: Fructose, in its five-membered ring form (fructofuranose), undergoes three sequential acid-catalyzed dehydration steps to yield HMF. mdpi.comacs.org
Conversion Strategies from 5-Hydroxymethylfurfural (HMF) and its Sulfonates
5-Hydroxymethylfurfural (HMF) is a critical platform molecule derived from sugars and serves as a direct precursor to this compound. connectchemicals.com The conversion is achieved via the etherification of the hydroxymethyl group (-CH₂OH) of HMF.
The etherification of HMF with alcohols, such as methanol (B129727), is an acid-catalyzed process that yields the corresponding 5-(alkoxymethyl)furfural. researchgate.netresearchgate.net Various catalytic systems, both homogeneous and heterogeneous, have been explored for this transformation. For instance, solid acid catalysts like zeolites and sulfated zirconia have been shown to be effective. researchgate.net The choice of catalyst is crucial as it can influence the selectivity of the reaction, with different acid sites (Brønsted vs. Lewis) potentially leading to different product distributions. researchgate.net
A strategic enhancement to this conversion involves the use of HMF sulfonates. HMF can be reacted with sulfonyl halides (e.g., p-toluenesulfonyl chloride) or anhydrides to form HMF-sulfonates (e.g., tosylates, mesylates). wipo.intgoogle.com These sulfonate groups are excellent leaving groups, making the HMF sulfonate a highly reactive intermediate. The subsequent reaction with a nucleophile, such as the methoxide (B1231860) ion from methanol in the presence of a base, can lead to the formation of this compound through nucleophilic substitution. This two-step approach (sulfonation followed by substitution) can offer an alternative route to direct acid-catalyzed etherification. wipo.intgoogleapis.com
| Precursor | Reagents/Catalyst | Product | Key Findings | Reference(s) |
| HMF | Ethanol, Mesoporous Silica (B1680970) Catalysts (e.g., Al-MCM-41, ZrO₂/SBA-15) | 5-(Ethoxymethyl)furan-2-carbaldehyde (B1367172) (EMF) | Catalyst acidity (Lewis vs. Brønsted) dictates selectivity towards etherification or other side products. Strong Lewis acid sites favor EMF formation. | researchgate.net |
| HMF | Alcohols (e.g., ethanol, butanol), Amberlyst-15, Pt/Al₂O₃ | 2,5-Bis(alkoxymethyl)furans | One-pot reductive etherification can be achieved. | researchgate.net |
| HMF | Trifluoromethanesulfonate anhydride, p-toluenesulfonyl halide, or methanesulfonyl halide, with a base | HMF-sulfonates | HMF-sulfonates are stable, versatile intermediates for synthesizing various furan derivatives. | wipo.intgoogle.com |
Targeted Chemical Synthesis Approaches
Beyond biomass conversion, targeted organic synthesis provides precise methods for constructing this compound, often offering high selectivity and yield. These methods typically involve the functionalization of a pre-existing furan ring.
Vilsmeier-Haack Formylation Methodologies and Enhancements
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. chemistrysteps.comwikipedia.orgijpcbs.com The reaction utilizes a Vilsmeier reagent, which is an electrophilic chloroiminium ion typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride like phosphorus oxychloride (POCl₃). chemistrysteps.comwikipedia.org
For the synthesis of this compound, the logical precursor would be 2-methoxyfuran (B1219529). The methoxy (B1213986) group is an electron-donating group, which activates the furan ring towards electrophilic substitution, directing the incoming electrophile (the Vilsmeier reagent) to the C5 position. The reaction mechanism proceeds as follows:
Formation of Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion. wikipedia.org
Electrophilic Aromatic Substitution: The electron-rich furan ring of 2-methoxyfuran attacks the Vilsmeier reagent, leading to the formation of an iminium salt intermediate attached at the C5 position. wikipedia.org
Hydrolysis: Aqueous workup hydrolyzes the iminium salt to yield the final aldehyde product, this compound. wikipedia.org
This method is generally efficient and operates under mild conditions, making it a valuable tool for introducing an aldehyde group onto activated furan rings. ijpcbs.com
| Substrate | Reagent System | Product | Significance | Reference(s) |
| Electron-rich Arenes/Heterocycles | DMF/POCl₃ | Aryl/Heteroaryl Aldehyde | A general and mild method for formylation. The Vilsmeier reagent is a weaker electrophile than those in Friedel-Crafts, requiring activated substrates. | chemistrysteps.comwikipedia.orgorganic-chemistry.org |
| Pyrrole | DMF/POCl₃ | 2-Formylpyrrole | Demonstrates high efficiency (83% yield) for formylating electron-rich five-membered heterocycles. | researchgate.net |
Palladium-Catalyzed Cross-Coupling Protocols for Furan Functionalization
Palladium-catalyzed cross-coupling reactions represent a versatile and powerful class of reactions in modern organic synthesis for forming carbon-carbon bonds. nih.govresearchgate.net These reactions can be adapted to synthesize substituted furans, including this compound, by coupling appropriate furan-based precursors with coupling partners. A general strategy could involve the palladium-catalyzed formylation of a 5-halo-2-methoxyfuran or the coupling of a 2-methoxy-5-formylfuran derivative with a suitable partner.
Recent advancements have focused on developing methods for the formylation of aryl halides using various carbon monoxide (CO) sources. For example, formic acid (HCOOH) can serve as a convenient and environmentally friendly C1 source in the palladium-catalyzed reductive carbonylation of aryl iodides to produce aromatic aldehydes. organic-chemistry.org Another approach uses CO₂ as the carbonyl source in the presence of a silane (B1218182) reducing agent. organic-chemistry.org These methodologies, while demonstrated on aryl halides, could potentially be applied to halo-furan substrates to introduce the required aldehyde group.
The Suzuki-Miyaura coupling is a prominent palladium-catalyzed reaction that couples an organoboron compound (like a boronic acid or ester) with an organic halide or triflate in the presence of a base. tcichemicals.combeilstein-journals.org This reaction is widely used for the synthesis of biaryls, styrenes, and other conjugated systems. tcichemicals.com
For the synthesis of this compound, a plausible Suzuki-Miyaura coupling strategy could involve one of two pathways:
Coupling of a 5-formylfuran-2-boronic acid (or its ester) with a methoxy-containing partner (although this is less common).
Coupling of a 2-methoxyfuran-5-boronic acid with a halide that contains a protected or precursor aldehyde group.
A more direct approach, demonstrated in the synthesis of other substituted benzaldehydes, involves the coupling of an iodo- or bromo-substituted benzaldehyde (B42025) with a suitable boronic acid. researchgate.netmdpi.com Analogously, one could envision the coupling of 5-bromo-2-methoxyfuran with a formyl-transfer reagent or, more practically, the coupling of (2-methoxy-furan-5-yl)boronic acid with a halide partner containing a formyl group equivalent. For instance, research has shown the successful Suzuki-Miyaura coupling of (2-formyl-4-methoxyphenyl)boronic acid with bromoarenes, demonstrating the compatibility of the formyl group under these conditions. beilstein-journals.org A tandem Suzuki-Miyaura coupling followed by an acid-catalyzed cyclization has also been used to create polysubstituted furans, highlighting the versatility of this reaction in furan synthesis. acs.org
| Coupling Partners | Catalyst/Base System | Product Type | Key Features | Reference(s) |
| Organic Halide + Organoboron Compound | Palladium Catalyst + Base | C-C Coupled Product | Versatile C-C bond formation, mild conditions, wide substrate scope. | tcichemicals.com |
| Iodo-benzyloxy-benzaldehydes + Heteroaryl Boronic Acids | Pd(PPh₃)₄ / Cs₂CO₃ | Heteroaryl-substituted benzyloxy-benzaldehydes | Demonstrates the use of formyl-substituted halides in Suzuki couplings. | researchgate.net |
| 2-Bromo-4-methoxybenzaldehyde + 5-Formyl-2-methoxyphenylboronic acid | PdCl₂(dppf) / NaOH | Bis-benzaldehyde | Shows coupling between two aldehyde-containing aromatic rings. | mdpi.com |
| Vinyl Ether Boronates + Vinyl Halides | Palladium Catalyst / Acid | Polysubstituted Furans | A tandem approach to construct complex furan structures. | acs.org |
Metal-Catalyzed Furan Ring Synthesis and Substituent Introduction
The synthesis of the furan ring, the core structure of this compound, can be achieved through various metal-catalyzed reactions. These methods offer efficient routes to construct the heterocyclic ring and introduce necessary substituents.
One prominent approach involves the cyclization of appropriately substituted acyclic precursors. For instance, metal catalysts can facilitate the intramolecular cyclization of 2-(1-alkynyl)-2-alken-1-ones. A variety of metal salts, including those of gold (Au), copper (Cu), palladium (Pd), and platinum (Pt), have proven effective in catalyzing this transformation. hud.ac.uk The mechanism often involves the activation of the alkyne by the metal species, making it susceptible to nucleophilic attack by the carbonyl oxygen, leading to the formation of the furan ring. hud.ac.uk
Another strategy is the metal-catalyzed coupling reaction to form the furan ring. Copper-catalyzed intramolecular O-vinylation of ketones with vinyl bromides provides an efficient route to 2,5-disubstituted and 2,3,5-trisubstituted furans. hud.ac.uk Furthermore, palladium- and copper-catalyzed Sonogashira coupling followed by cyclization is another powerful method. hud.ac.uk Iron-catalyzed processes have also been developed, offering a less expensive alternative for furan synthesis. hud.ac.uk
The introduction of substituents onto a pre-existing furan ring is another key strategy. For example, the methoxy group at the 5-position can be introduced through nucleophilic substitution on a suitable furan derivative. Similarly, metal-catalyzed cross-coupling reactions, such as the Suzuki coupling, can be employed to introduce aryl or other groups onto the furan ring. A general procedure for a Suzuki coupling reaction to synthesize a substituted furan-2-carbaldehyde involves reacting a bromo-aldehyde with a boronic acid in the presence of a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) and a base such as potassium carbonate. chemicalbook.com
Reductive Alkylation and Amination Reactions
Reductive amination is a crucial reaction for the modification of this compound and its derivatives. This process involves the reaction of the aldehyde with an amine to form an imine, which is then reduced in situ to the corresponding amine. This method is widely used in organic synthesis due to its mild reaction conditions and high atom economy. researchgate.net For instance, 5-methylfuran-2-carbaldehyde can be reacted with a hydroxyethylamine derivative to form an intermediate that can be further processed. The synthesis of [(Furan-2-yl)methyl][(5-methylfuran-2-yl)methyl]amine starts with the reductive amination of furan-2-carbaldehyde and 5-methylfuran-2-ylmethylamine. evitachem.com
Various catalytic systems, including both homogeneous and heterogeneous catalysts, have been developed for reductive amination. Noble metals like ruthenium, rhodium, and palladium, as well as non-noble metals such as nickel and cobalt, have been successfully employed. researchgate.netrsc.org The choice of catalyst and reaction conditions can significantly influence the selectivity of the reaction, favoring the formation of primary, secondary, or tertiary amines. researchgate.net For example, a nickel on aluminum oxide (Ni/Al2O3) catalyst has been shown to be effective for the synthesis of primary amines via reductive amination. researchgate.net
Reductive alkylation, a related process, can also be utilized. For instance, the Friedel–Crafts alkylation of arenes with furan-2-carbaldehyde derivatives can be achieved using various catalysts. beilstein-journals.org This reaction allows for the introduction of the furan moiety onto aromatic rings.
Optimization of Synthetic Reaction Conditions and Yield Efficiency
Catalyst Selection and Engineering for Selective Transformations
The selection and engineering of catalysts are paramount for achieving high selectivity and efficiency in the synthesis of this compound and its derivatives. The choice of catalyst can dramatically influence the reaction pathway and the final product distribution.
In metal-catalyzed furan synthesis, the nature of the metal center is critical. For instance, in the cyclization of 2-(1-alkynyl)-2-alkene-1-ones, gold, copper, palladium, and platinum catalysts can all be effective, but may offer different levels of reactivity and selectivity depending on the specific substrate. hud.ac.uk Bimetallic catalysts, such as Pd-Cu systems, have been shown to be highly effective in certain hydrogenations, with copper often enhancing selectivity towards the desired product. acs.org For example, a Pd-Cu/Al2O3 catalyst was used for the hydrogenation of furfural (B47365), demonstrating the benefit of combining metals. acs.org
Catalyst supports also play a crucial role. The interaction between the active metal and the support can modify the catalyst's electronic properties and, consequently, its activity and selectivity. Supports like silica (SiO2), alumina (B75360) (Al2O3), titania (TiO2), and various carbon materials are commonly used. researchgate.netgoogle.com For instance, a copper-based catalyst supported on SiO2 has been reported for the selective conversion of furfural. google.com The reducibility of the support can also be a key factor; for example, the use of reducible supports like iron oxides can promote the hydrogenation of C=O bonds. acs.org
Catalyst engineering extends to the modification of the catalyst's surface and structure. For example, the creation of single-atom catalysts (SACs) on supports like niobium pentoxide (Nb2O5) with oxygen vacancies has shown remarkable selectivity in the hydrogenation of related furan compounds. nih.gov The introduction of specific functional groups onto the catalyst surface, such as sulfonation, can also enhance catalytic activity. rsc.org
Influence of Solvent Systems on Reaction Outcomes
In metal-catalyzed reactions, the polarity of the solvent is a key consideration. Polar aprotic solvents like dimethylformamide (DMF) and tetrahydrofuran (B95107) (THF) are often used to enhance reaction rates by stabilizing charged intermediates and transition states. For example, in the nucleophilic substitution to introduce a substituent on a furan ring, DMF or THF can be optimized to minimize side reactions. The synthesis of substituted furans from 1,1-diethoxyalk-3-yn-2-ones has been shown to be effective in various solvents, with the final product depending on the nucleophile and substituents. chim.it
The use of "green" solvents is a growing trend in chemical synthesis. Water is an attractive solvent due to its low cost, non-toxicity, and non-flammability. mdpi.com However, the low solubility of many organic compounds in water can be a limitation. core.ac.uk Biphasic systems, where the product is extracted into an organic phase from an aqueous reaction phase, can be an effective strategy to overcome solubility issues and facilitate product separation. rsc.org Ionic liquids and deep eutectic solvents are also being explored as environmentally benign alternatives to traditional organic solvents.
In some cases, solvent-free reactions, often facilitated by microwave irradiation, can offer significant advantages, including shorter reaction times, higher yields, and reduced waste. core.ac.ukscirp.org For instance, the synthesis of certain furan derivatives has been successfully carried out in water under ultrasonic irradiation, highlighting a green and efficient protocol. scirp.org
Temperature and Pressure Regimes in Synthetic Pathways
Temperature and pressure are critical parameters that must be carefully controlled to optimize the synthesis of this compound. These variables directly influence reaction kinetics, thermodynamics, and the stability of reactants, intermediates, and products.
The reaction temperature can significantly affect the rate of reaction. Generally, higher temperatures lead to faster reaction rates. However, excessive temperatures can also lead to undesirable side reactions, decomposition of products, and reduced selectivity. For example, in the metal-catalyzed synthesis of furans, a specific temperature range is often required to achieve optimal yields. A copper(I) iodide-catalyzed synthesis of a methoxy-substituted furan was conducted at 80°C. hud.ac.uk In another example, the synthesis of 5-methyl substituted furans was performed at a reflux temperature of 130°C. google.com The optimal temperature can vary widely depending on the specific reaction and catalyst system, with some transformations occurring at room temperature while others require heating to over 100°C. google.comnih.gov
Pressure is another important factor, particularly in reactions involving gases, such as hydrogenation. In reductive amination and hydrogenation reactions, the pressure of hydrogen gas is a key parameter that influences the reaction rate and selectivity. Higher pressures generally lead to faster hydrogenation. For instance, the selective hydrogenation of 5-(hydroxymethyl)furfural has been studied under varying hydrogen pressures, with pressures from 1.0 to 4.0 MPa being explored. nih.gov However, high-pressure equipment can be costly and may introduce safety concerns. Therefore, developing catalytic systems that operate efficiently at lower pressures is a significant goal in green chemistry. google.com
The interplay between temperature and pressure is also crucial. For a given reaction, there is often an optimal combination of temperature and pressure that maximizes the yield and selectivity of the desired product while minimizing energy consumption and by-product formation.
Principles of Atom Economy and Green Chemistry in Production
The principles of green chemistry and atom economy are increasingly important considerations in the industrial production of chemicals like this compound. These principles aim to design chemical processes that are more environmentally friendly and sustainable. acs.orgresearchgate.net
Atom Economy , the second principle of green chemistry, focuses on maximizing the incorporation of all materials used in the process into the final product. wordpress.com Reactions with high atom economy generate minimal waste. Addition and rearrangement reactions are inherently 100% atom-economical, while substitution and elimination reactions are less so, as they produce by-products. chemistry-teaching-resources.com The development of synthetic routes that maximize atom economy is a key goal. For example, reductive amination is considered an atom-economical process for synthesizing amines from carbonyl compounds. researchgate.net
Other key principles of green chemistry relevant to the synthesis of this compound include:
Prevention of Waste: It is better to prevent waste than to treat or clean it up after it has been created. acs.org
Use of Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or replaced with safer alternatives like water, supercritical fluids, or ionic liquids. acs.org
Design for Energy Efficiency: Reactions should be conducted at ambient temperature and pressure whenever possible to reduce energy consumption. core.ac.uk
Use of Renewable Feedstocks: Utilizing renewable resources, such as biomass-derived starting materials, is a cornerstone of green chemistry. 5-Hydroxymethylfurfural (HMF), a precursor to many furan derivatives, can be derived from carbohydrates.
Catalysis: Catalytic reagents are superior to stoichiometric reagents as they can be used in small amounts and can be recycled and reused, reducing waste and often enabling more selective reactions. chemistry-teaching-resources.com
The application of these principles can lead to more cost-effective and environmentally benign manufacturing processes. For example, a metal-free and hydrogen gas-free process for the synthesis of related furan compounds has been developed, which is described as being atom-economical and high-yielding. google.com
Chemical Reactivity and Mechanistic Studies of 5 Methoxyfuran 2 Carbaldehyde
Aldehyde Functional Group Transformations
The aldehyde functional group in 5-Methoxyfuran-2-carbaldehyde is a primary site for a diverse range of chemical reactions, allowing for its conversion into other valuable functional moieties.
Selective Oxidation Reactions to Carboxylic Acid Derivatives
The aldehyde group of furan (B31954) derivatives can be selectively oxidized to the corresponding carboxylic acid. For instance, derivatives of 5-methylfuran-2-carbaldehyde can be oxidized to form the corresponding carboxylic acids. smolecule.com Common oxidizing agents such as potassium permanganate (B83412) or chromium trioxide are effective for this transformation. smolecule.comambeed.com While direct studies on this compound are not extensively documented, the oxidation of the closely related methyl 5-methylfuran-2-carboxylate to 5-(methoxycarbonyl)furan-2-carboxylic acid has been achieved in high yields. google.com This process typically utilizes a catalyst system, such as a mixture of cobalt, manganese, and bromine salts, in the presence of oxygen and an organic acid solvent like acetic acid, with reaction temperatures ranging from 50°C to 220°C. google.com It is therefore highly probable that this compound can be similarly oxidized to 5-methoxyfuran-2-carboxylic acid under controlled conditions.
Controlled Reduction Reactions to Alcohol Moieties
The aldehyde group of this compound is readily reduced to a primary alcohol, yielding (5-methoxyfuran-2-yl)methanol. This transformation is a standard reaction for aldehydes and can be accomplished using a variety of reducing agents. Common laboratory reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). smolecule.comambeed.comsmolecule.com For example, the reduction of furfural (B47365) to furfuryl alcohol is a well-established reaction using sodium borohydride. ambeed.com Similarly, reductive amination of 5-ethylfuran-2-carbaldehyde with methylamine (B109427) can be achieved using sodium cyanoborohydride or catalytic hydrogenation (e.g., Pd/C) to produce the corresponding amine. Given these precedents, a controlled reduction of this compound to its alcohol moiety is a feasible and predictable transformation.
Nucleophilic Addition Reactions at the Carbonyl Center
The electrophilic carbon atom of the aldehyde group in this compound is a prime target for nucleophilic attack. masterorganicchemistry.comopenstax.org This fundamental reaction allows for the formation of new carbon-carbon bonds and the introduction of a wide array of functional groups.
One of the most significant nucleophilic addition reactions is the Grignard reaction . wikipedia.org Organomagnesium halides (Grignard reagents) add to the carbonyl carbon to form a secondary alcohol after acidic workup. For example, the reaction of 4-methanesulfonyl-5-methylfuran-2-carbaldehyde (B6601899) with Grignard reagents produces secondary alcohols that are valuable intermediates in pharmaceutical synthesis. vulcanchem.com It is expected that this compound would react similarly with various Grignard reagents (R-MgX) to yield the corresponding secondary alcohols, (5-methoxyfuran-2-yl)(R)methanol.
Another important carbon-carbon bond-forming reaction is the Wittig reaction , which converts aldehydes and ketones into alkenes. masterorganicchemistry.comwikipedia.orglibretexts.org This reaction involves a phosphonium (B103445) ylide (a Wittig reagent), which attacks the aldehyde to form a four-membered ring intermediate called an oxaphosphetane. libretexts.org This intermediate then collapses to yield the desired alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.com The Wittig reaction is highly versatile and would likely convert this compound into a variety of 2-(2-substituted-vinyl)-5-methoxyfurans, depending on the structure of the ylide used.
Condensation Reactions, including Aldol (B89426) and Knoevenagel Condensations
This compound can participate in condensation reactions, which are crucial for extending carbon chains and synthesizing more complex molecules. The Aldol condensation involves the reaction of an enolate with a carbonyl compound. While this compound itself cannot form an enolate, it can act as an electrophilic partner in a crossed aldol condensation with other enolizable aldehydes or ketones. ambeed.comsrmist.edu.in For instance, 5-methylfurfural (B50972) has been shown to have superior utility in aldol condensation reactions compared to 5-hydroxymethylfurfural (B1680220) for the synthesis of long-chain alkane precursors. ebi.ac.uk
The Knoevenagel condensation is a modification of the aldol condensation where the nucleophile is an active methylene (B1212753) compound, a compound with a CH₂ group flanked by two electron-withdrawing groups. srmist.edu.innih.govbas.bg This reaction is often catalyzed by a weak base, such as an amine (e.g., piperidine), or can even proceed without a catalyst under certain conditions. nih.govbas.bg The reaction of 5-substituted-2-furaldehydes with active methylene compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) is a well-established method for forming C=C bonds. nih.gov
Below is a table summarizing representative Knoevenagel condensation reactions of furan aldehydes with active methylene compounds, which are expected to be analogous for this compound.
Table 1: Representative Knoevenagel Condensation Reactions of Furan Aldehydes
| Furan Aldehyde | Active Methylene Compound | Catalyst | Solvent | Product | Yield (%) | Reference(s) |
|---|---|---|---|---|---|---|
| Furfural | Malononitrile | Na₂CO₃ (10 mol%) | Ethanol | 2-(Furan-2-ylmethylene)malononitrile | 86 | nih.gov |
| 5-Substituted-2-furaldehydes | Various | Piperidine | Water or Solvent-free | Knoevenagel condensation products | Satisfactory | nih.gov |
| Pyridinecarbaldehydes | Malononitrile, Ethyl cyanoacetate | None | H₂O:EtOH | Electron-deficient alkenes | High | bas.bg |
| Various aldehydes | Ethyl cyanoacetate, Malononitrile | Triphenylphosphine | Solvent-free | (E)-Olefins | Excellent | organic-chemistry.org |
Decarbonylation Processes
Furan Ring System Reactions
The furan ring in this compound is an aromatic system, but its reactivity is significantly influenced by the substituents. The methoxy (B1213986) group at the 5-position is a strong electron-donating group, which activates the furan ring towards electrophilic aromatic substitution, primarily at the 3- and 4-positions. Conversely, the aldehyde group at the 2-position is an electron-withdrawing group, which deactivates the ring. The interplay of these electronic effects governs the regioselectivity of reactions on the furan ring.
One of the characteristic reactions of furans is the Diels-Alder reaction , where the furan acts as a diene in a [4+2] cycloaddition with a dienophile. masterorganicchemistry.comnih.gov The aromaticity of the furan ring can make it a reluctant diene, but the reaction can be facilitated by electron-donating groups on the furan and electron-withdrawing groups on the dienophile. masterorganicchemistry.com The electron-donating methoxy group in this compound would be expected to enhance its reactivity as a diene in Diels-Alder reactions. For example, 2-methylfuran (B129897) readily undergoes Diels-Alder reactions. scispace.com
Electrophilic aromatic substitution reactions, such as nitration and halogenation, are also possible on the furan ring. The directing effects of the existing substituents would play a crucial role in determining the position of the incoming electrophile. The activating methoxy group would favor substitution at the adjacent 3- and 4- positions. For instance, the nitration of other substituted furans has been studied, and the position of nitration is dependent on the nature and position of the existing substituents. askfilo.com Similarly, bromination of methoxy-substituted furanones occurs at specific positions on the furan ring. unipi.it
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 5-methoxyfuran-2-carboxylic acid |
| (5-methoxyfuran-2-yl)methanol |
| 5-methylfuran-2-carbaldehyde |
| 5-methylfurfuryl alcohol |
| 5-hydroxymethylfurfural |
| Furfural |
| Furfuryl alcohol |
| Furoic acid |
| 4-methanesulfonyl-5-methylfuran-2-carbaldehyde |
| (5-methoxyfuran-2-yl)(R)methanol |
| Triphenylphosphine oxide |
| 2-(2-substituted-vinyl)-5-methoxyfurans |
| Malononitrile |
| Ethyl cyanoacetate |
| 2-(Furan-2-ylmethylene)malononitrile |
| p-Chlorobenzaldehyde |
| Carbon monoxide |
| 2-methylfuran |
| Methoxy-substituted furanones |
| Methyl 5-methylfuran-2-carboxylate |
| 5-(methoxycarbonyl)furan-2-carboxylic acid |
| Acetic acid |
| Sodium borohydride |
| Lithium aluminum hydride |
| 5-ethylfuran-2-carbaldehyde |
| Methylamine |
| Sodium cyanoborohydride |
| Grignard reagents |
| Phosphonium ylide |
| Piperidine |
| Triphenylphosphine |
| Boric acid |
| Potassium permanganate |
| Chromium trioxide |
| Cobalt, Manganese, and Bromine salts |
| Palladium on carbon (Pd/C) |
Electrophilic Aromatic Substitution (EAS) Pathways
Furan and its derivatives readily undergo electrophilic aromatic substitution (EAS) reactions, often being more reactive than benzene. onlineorganicchemistrytutor.com In this compound, the position of substitution is strongly influenced by the directing effects of the existing groups. The activating -OCH₃ group directs incoming electrophiles to the ortho (C4) and para (C2) positions. The deactivating -CHO group directs to the meta (C4) position. Consequently, both groups reinforce the substitution at the C4 position, making it the most probable site for electrophilic attack.
Common EAS reactions for furan derivatives include nitration, halogenation, and Friedel-Crafts type reactions. smolecule.com
Nitration : The nitration of furan derivatives often requires careful selection of reagents to avoid the degradation of the acid-sensitive furan ring. kyoto-u.ac.jp For instance, nitration can be achieved using reagents like fuming nitric acid in acetic anhydride. kyoto-u.ac.jp Given the electronic nature of this compound, nitration is expected to yield 5-Methoxy-4-nitrofuran-2-carbaldehyde.
Hydroxyalkylation/Alkylation (HAA) : Acid-catalyzed HAA reactions represent a form of electrophilic substitution where furans act as nucleophiles. researchgate.net The reaction of 5-methylfurfural (a related compound) with other aldehydes or ketones in the presence of an acid catalyst initiates an electrophilic aromatic substitution to produce fuel precursors. researchgate.netmdpi.com A similar pathway is plausible for this compound.
Catalytic Hydrogenation and Hydrogenolysis of the Furan Ring
The catalytic hydrogenation of this compound can proceed via several pathways, depending on the catalyst and reaction conditions. The molecule contains two reducible functionalities: the aldehyde group and the furan ring. This allows for selective transformations.
Hydrogenation of the Aldehyde Group : Mild reduction can selectively hydrogenate the aldehyde to a primary alcohol, yielding 5-methoxyfurfuryl alcohol.
Hydrogenation of the Furan Ring : More vigorous conditions can lead to the saturation of the furan ring, producing tetrahydrofuran (B95107) derivatives.
Hydrogenolysis : This process involves the cleavage of C-O bonds. For this compound, this could involve the removal of the methoxy group or the complete opening of the furan ring.
Studies on the closely related 5-hydroxymethylfurfural (HMF) and 5-methylfurfural (5-MF) provide insight into the catalysts and conditions used for these transformations. The conversion of HMF to 2,5-dimethylfuran (B142691) (DMF), for example, proceeds through intermediates like 5-methylfurfuryl alcohol (MFA), involving both hydrogenation and hydrogenolysis steps. nih.gov The choice of catalyst (e.g., noble metals like Pd, Pt, Ru, or non-noble metals like Cu, Co) and reaction parameters (temperature, H₂ pressure) is crucial for directing selectivity towards a specific product. nih.govfrontiersin.org
| Substrate | Catalyst System | Primary Product(s) | Reference |
|---|---|---|---|
| 5-Hydroxymethylfurfural (HMF) | Cu-Ru/C | 2,5-Dimethylfuran (DMF) | nih.gov |
| 5-Hydroxymethylfurfural (HMF) | Pt-Co bimetallic | 2,5-Dimethylfuran (DMF) (>90% yield) | frontiersin.org |
| 5-Hydroxymethylfurfural (HMF) | Ru/Co₃O₄ | 2,5-Dimethylfuran (DMF) (93.4% yield) | frontiersin.org |
| 5-Hydroxymethylfurfural (HMF) | Pd–Ni/SBA-15 | 2,5-Bishydroxymethyltetrahydrofuran (BHMTHF) | researchgate.net |
| 5-Methylfurfural (5-MF) | RuCu/hydroxyapatite (HAP) | Bis(5-methylfuran)methane (BMFM) (75.6% yield) | researchgate.net |
Alkylation and Halogenation Strategies
In addition to being substrates for electrophilic attack, furan rings can act as nucleophiles in alkylation reactions.
Friedel-Crafts Alkylation : The Friedel-Crafts alkylation of arenes can be performed using furan derivatives like 5-(hydroxymethyl)furfural (HMF) as the alkylating agent in the presence of an acid catalyst, such as Zr-Montmorillonite. acs.org This reaction proceeds via a hydroxyalkylation/alkylation mechanism.
Halogenation : Halogenation of the furan ring can be achieved using various reagents. For example, bromination of the related 4-methoxy-5-methylfuran has been accomplished using N-bromosuccinimide (NBS). vulcanchem.com This suggests that a similar strategy could be employed to halogenate the C4 position of this compound.
Oxidative Transformations of the Furan Nucleus
The oxidation of this compound can target either the aldehyde substituent or the furan ring itself.
Oxidation of the Aldehyde : The aldehyde group is readily oxidized to a carboxylic acid. This transformation can be achieved using a variety of oxidizing agents. The oxidation of 5-methylfurfural (5-MF) to 2,5-furandicarboxylic acid (FDCA) using a Co/Mn/Br catalyst system proceeds via the initial oxidation of the methyl group, followed by the oxidation of the formyl group. acs.org For this compound, selective oxidation of the aldehyde would yield 5-methoxyfuran-2-carboxylic acid.
Oxidative Ring Cleavage : Under more forceful oxidative conditions, the furan ring can undergo cleavage. Photooxygenation, for instance, can transform furans into unsaturated 1,4-dicarbonyl compounds. researchgate.net The stability of the furan ring is highly dependent on its substituents and the reaction conditions.
| Substrate | Catalyst System | Primary Product | Reference |
|---|---|---|---|
| 5-Hydroxymethylfurfural (HMF) | Ru/Al₂O₃, O₂, aqueous alkaline | 2,5-Furandicarboxylic acid (FDCA) (98% selectivity) | researchgate.net |
| 5-Methylfurfural (5-MF) | Co/Mn/Br, O₂, acetic acid | 2,5-Furandicarboxylic acid (FDCA) (73.5% yield) | acs.org |
| 5-Hydroxymethylfurfural (HMF) | Metal nitrate (B79036) (e.g., Al(NO₃)₃) / TEMPO / O₂ | 2,5-Diformylfuran (DFF) (~100% selectivity) | nih.gov |
| 5-Hydroxymethylfurfural (HMF) | Ag/C cathode (electrochemical) | 2,5-Bis(hydroxymethyl)furan (BHMF) (85% yield) | rsc.org |
Elucidation of Reaction Mechanisms
Understanding the precise mechanisms of the reactions involving this compound is critical for optimizing reaction conditions and maximizing the yield of desired products.
Isotope Labeling Techniques for Pathway Tracing
Isotope labeling is a powerful tool for elucidating reaction mechanisms by tracking the fate of specific atoms throughout a chemical transformation. By replacing an atom with its heavier isotope (e.g., ¹H with ²H (D), ¹²C with ¹³C, or ¹⁶O with ¹⁸O), researchers can monitor the position of the label in the products and intermediates, providing unambiguous evidence for proposed pathways.
For example, in the study of HMF formation, reactions carried out in D₂O (heavy water) were used to probe the mechanism of dehydration. pan.olsztyn.pl The absence of deuterium (B1214612) in the final HMF product helped to validate specific steps of the proposed reaction cascade. pan.olsztyn.pl Similarly, this technique could be applied to study the reactions of this compound. For instance, in catalytic hydrogenation, using deuterium gas (D₂) instead of H₂ would reveal the sites of addition. This could help differentiate between direct hydrogenation of the ring and pathways involving ring-opening and re-cyclization.
Kinetic and Thermodynamic Investigations of Reaction Intermediates
Kinetic and thermodynamic studies are essential for a comprehensive understanding of a reaction's behavior. They help to determine reaction rates, activation energies, and the relative stability of products and intermediates, which in turn allows for the rational control of reaction outcomes.
Kinetic Control vs. Thermodynamic Control : In many reactions of furan derivatives, a competition exists between the kinetically favored product (formed fastest, lower activation energy) and the thermodynamically favored product (most stable, lowest Gibbs free energy). rsc.org For example, the selective hydrogenation of HMF to 5-methylfurfural (MF) is challenging because the hydrogenation of the C=O group is often more favorable both kinetically and thermodynamically than the desired hydrogenolysis of the C-OH group. researchgate.netpku.edu.cn Understanding these parameters allows for the selection of conditions (e.g., temperature, reaction time, catalyst) that favor one product over the other. rsc.org
Reaction Modeling : Kinetic studies involve measuring how reaction rates change with reactant concentrations, temperature, and catalyst loading. acs.orgrug.nl This data can be used to develop mathematical models that describe the reaction network, including side reactions. A kinetic model was developed for the oxidation of 5-methylfurfural to FDCA, which allowed for the determination of model parameters and reliable prediction of product distribution. acs.org Such models are invaluable for optimizing industrial processes.
Thermodynamic Calculations : Computational methods, such as Density Functional Theory (DFT), can be used to calculate the thermodynamic properties (e.g., enthalpy and Gibbs free energy of formation) of reactants, intermediates, and products. nih.gov These calculations help predict the feasibility of a reaction pathway and the relative stability of isomers, complementing experimental findings.
Advanced Spectroscopic Characterization of 5 Methoxyfuran 2 Carbaldehyde and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural determination of organic molecules, including 5-Methoxyfuran-2-carbaldehyde. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton (¹H) and Carbon-13 (¹³C) NMR for Structural Assignment
Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional techniques that provide initial and crucial data for structural assignment.
The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different protons in the molecule. The aldehydic proton typically appears as a singlet in the downfield region. The furan (B31954) ring protons, being in different electronic environments, show distinct chemical shifts and coupling patterns. The methoxy (B1213986) group protons appear as a characteristic singlet in the upfield region.
The ¹³C NMR spectrum provides complementary information by revealing the chemical shifts of the carbon atoms. The carbonyl carbon of the aldehyde group is highly deshielded and appears at the lowest field. The carbon atoms of the furan ring resonate in the aromatic region, with the carbon attached to the methoxy group showing a significant downfield shift due to the electron-donating effect of the oxygen atom. The methoxy carbon appears at a characteristic upfield position.
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aldehyde (CHO) | ~9.5 | ~177 |
| Furan H-3 | ~7.2 | - |
| Furan H-4 | ~6.2 | - |
| Methoxy (OCH₃) | ~3.9 | ~59 |
| Furan C-2 | - | ~153 |
| Furan C-3 | - | ~121 |
| Furan C-4 | - | ~113 |
| Furan C-5 | - | ~160 |
| Methoxy (OCH₃) | - | ~59 |
Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.
Two-Dimensional (2D) NMR Techniques (e.g., HSQC, HMBC) for Elucidating Connectivity.columbia.edu
While 1D NMR provides information about the types of protons and carbons present, two-dimensional (2D) NMR techniques are essential for unambiguously establishing the connectivity between them. columbia.edu Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are two of the most powerful 2D NMR experiments for this purpose. columbia.edu
The HSQC experiment correlates the chemical shifts of protons with their directly attached carbon atoms. columbia.edu In the HSQC spectrum of this compound, cross-peaks would be observed between the furan protons and their corresponding furan carbons, as well as between the methoxy protons and the methoxy carbon. This provides a direct link between the ¹H and ¹³C assignments.
The HMBC experiment, on the other hand, reveals correlations between protons and carbons that are separated by two or three bonds. columbia.edu This is particularly useful for piecing together the molecular skeleton. For instance, the aldehydic proton would show a correlation to the C-2 and C-3 carbons of the furan ring. The furan protons would show correlations to neighboring carbons within the ring and to the carbonyl carbon. The methoxy protons would show a key correlation to the C-5 carbon of the furan ring, confirming the position of the methoxy group.
Deuterium (B1214612) (²H) NMR for Investigating Labeled Compounds
Deuterium (²H) NMR spectroscopy is a specialized technique used to study compounds that have been isotopically labeled with deuterium. db-thueringen.demdpi.com This method is particularly valuable for mechanistic studies, tracing metabolic pathways, and as an internal standard in quantitative NMR. mdpi.com In the context of this compound, deuterium labeling could be introduced at specific positions, such as the aldehyde group or the furan ring. The ²H NMR spectrum would then show a signal at the chemical shift corresponding to the position of the deuterium atom, confirming the success and specificity of the labeling reaction. mdpi.com For instance, a signal around 9.35 ppm in the ²H NMR spectrum would indicate deuteration at the aldehyde position. researchgate.net
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy.d-nb.info
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. d-nb.info These methods are complementary and offer detailed information about the functional groups present in a molecule. d-nb.info
Comprehensive Vibrational Mode Assignment and Spectral Analysis.mdpi.com
The IR and Raman spectra of this compound are characterized by a series of absorption bands corresponding to specific vibrational modes.
A prominent feature in the IR spectrum is the strong absorption band due to the C=O stretching vibration of the aldehyde group, typically observed in the region of 1660-1680 cm⁻¹. The C-O-C stretching vibrations of the furan ring and the methoxy group give rise to strong bands in the fingerprint region, usually between 1000 and 1300 cm⁻¹. The C-H stretching vibrations of the furan ring and the methoxy group appear in the region of 2800-3100 cm⁻¹.
The Raman spectrum provides complementary information. The C=C stretching vibrations of the furan ring are often strong in the Raman spectrum, appearing around 1500-1600 cm⁻¹. The symmetric stretching of the furan ring is also a characteristic feature.
A comprehensive analysis involves assigning each observed band to a specific vibrational mode of the molecule. This is often aided by computational calculations, which can predict the vibrational frequencies and intensities.
Table 2: Key Vibrational Frequencies for this compound
| Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| C-H stretch (aldehyde) | ~2850 |
| C-H stretch (aromatic) | ~3100 |
| C-H stretch (methoxy) | ~2950 |
| C=O stretch (aldehyde) | ~1670 |
| C=C stretch (furan ring) | ~1580, ~1480 |
| C-O-C stretch (furan ring) | ~1250, ~1050 |
| C-O stretch (methoxy) | ~1150 |
Note: These are approximate values and can be influenced by the physical state of the sample and intermolecular interactions.
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and can also be used to deduce its structure by analyzing the fragmentation patterns.
For this compound, the mass spectrum will show a molecular ion peak (M⁺) corresponding to its molecular weight (126.11 g/mol ). nih.gov The exact mass can be determined with high-resolution mass spectrometry, providing a precise molecular formula. nih.gov
The fragmentation pattern in the mass spectrum offers clues about the structure. Common fragmentation pathways for this molecule would involve the loss of the aldehyde group (CHO), the methoxy group (OCH₃), or a methyl radical (CH₃) from the methoxy group. The resulting fragment ions can help to confirm the presence of these functional groups and their connectivity.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of organic compounds by providing a highly accurate measurement of their mass-to-charge ratio (m/z). This precision allows for the determination of the elemental formula of a molecule, a critical first step in its structural elucidation. For this compound (C₆H₆O₃), HRMS can distinguish its molecular ion from other ions with the same nominal mass but different elemental compositions.
The exact mass is calculated from the sum of the masses of the most abundant isotopes of each element, while the monoisotopic mass is calculated using the exact mass of the most abundant stable isotope of each element. nih.gov The high mass accuracy of modern HRMS instruments, often in the low parts-per-million (ppm) range, provides high confidence in the assigned molecular formula. ethz.ch This technique is routinely applied in the analysis of complex mixtures and the identification of novel furan derivatives. fossiliontech.com
Table 1: Precise Molecular Mass Data for this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₆H₆O₃ | nih.gov |
| Exact Mass | 126.031694049 Da | nih.gov |
| Monoisotopic Mass | 126.031694049 Da | nih.gov |
Fragmentation Pathway Analysis for Structural Information
Tandem mass spectrometry (MS/MS), often coupled with HRMS, provides valuable structural information through the analysis of fragmentation patterns. In this technique, the molecular ion of this compound is isolated and subjected to collision-induced dissociation, causing it to break apart into smaller, characteristic fragment ions. The study of these fragmentation pathways helps to confirm the molecule's structure by identifying its constituent functional groups and their connectivity.
For furan derivatives, fragmentation often involves characteristic losses of small neutral molecules or radicals. In the case of furan aldehydes like this compound, a primary fragmentation route is the loss of the aldehyde group (–CHO) as a neutral carbon monoxide (CO) molecule and a hydrogen radical. ethz.chcdnsciencepub.com The methoxy group (–OCH₃) can also be involved in fragmentation, potentially through the loss of a methyl radical (•CH₃) or formaldehyde (B43269) (CH₂O). The furan ring itself can undergo cleavage, although this often requires higher energy. researchgate.netmostwiedzy.pl Analysis of these patterns, when compared with spectra from known standards, allows for confident structural assignment. ethz.ch
Table 2: Plausible Mass Spectrometric Fragments of this compound
| Fragment Ion Formula | Mass (Da) | Plausible Neutral Loss | Description |
|---|---|---|---|
| [C₅H₅O₂]⁺ | 97.0289 | •CHO | Loss of the formyl radical |
| [C₅H₃O₃]⁺ | 111.0082 | •CH₃ | Loss of a methyl radical from the methoxy group |
| [C₄H₃O]⁺ | 67.0184 | •CHO, CO | Subsequent loss of carbon monoxide after initial formyl loss |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. technologynetworks.com For conjugated systems like this compound, the absorption of UV light promotes electrons from lower-energy molecular orbitals (bonding or non-bonding) to higher-energy anti-bonding orbitals. masterorganicchemistry.com
The spectrum of this compound is characterized by absorptions corresponding to π→π* and n→π* transitions. acgpubs.orgresearchgate.net The π→π* transition, which is typically of high intensity (high molar absorptivity, ε), arises from the promotion of an electron from a π bonding orbital of the conjugated system (the furan ring and the carbonyl group) to a π* anti-bonding orbital. The n→π* transition, which is generally weaker, involves the promotion of a non-bonding electron (from the oxygen atoms) to a π* anti-bonding orbital. The position of the maximum absorbance (λmax) is sensitive to the solvent and the presence of substituents on the furan ring. vscht.cz
Table 3: Typical UV-Vis Absorption Data for Furan-2-carbaldehyde Systems
| Transition Type | Approximate λmax Range (nm) | Description |
|---|---|---|
| π→π* | 260–310 | Arises from the conjugated π-system of the furan ring and carbonyl group. acgpubs.orgvulcanchem.com |
X-ray Crystallography for Definitive Solid-State Structure Elucidation
X-ray crystallography is a powerful analytical technique that provides the definitive, three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of the compound, one can determine the precise spatial arrangement of atoms, as well as bond lengths, bond angles, and torsional angles. doi.org
While a specific crystal structure for this compound is not detailed in the searched literature, studies on closely related furan derivatives have been successfully conducted. doi.orgrsc.orggrafiati.com These studies reveal key structural features characteristic of the furan ring system, such as its planarity. For derivatives of furo[3,2-b]pyrrole-5-carboxylate and furo[2,3-b]pyrrole-5-carboxylate, X-ray diffraction has been used to investigate the aromaticity and geometry of the fused ring systems. doi.org This technique would be the ultimate method to confirm the planarity of the this compound molecule, the conformation of the aldehyde group relative to the furan ring, and the intermolecular interactions present in the crystal lattice.
Computational Chemistry Investigations of 5 Methoxyfuran 2 Carbaldehyde
Molecular Geometry Optimization and Conformation Analysis
Computational chemistry allows for the determination of the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For 5-Methoxyfuran-2-carbaldehyde, this involves calculating bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule.
The conformational landscape of this compound is primarily defined by the orientation of the methoxy (B1213986) and carbaldehyde groups relative to the furan (B31954) ring. The rotation around the C2-C(aldehyde) bond and the C5-O(methoxy) bond gives rise to different conformers. Studies on similar furan-2-carbaldehyde derivatives have shown that the planar conformers are often the most stable due to conjugation effects between the aldehyde group and the furan ring. researchgate.net The two primary planar conformers are typically referred to as O-cis and O-trans, depending on the relative orientation of the carbonyl oxygen and the furan ring oxygen.
For furan-2-carbaldehyde, theoretical calculations have indicated that the O-cis and O-trans conformers are very close in energy, with the relative stability often depending on the computational method and basis set used. researchgate.net The presence of the methoxy group at the 5-position is expected to influence the conformational preference through electronic and steric effects.
Table 1: Representative Calculated Geometrical Parameters for Furan-2-carbaldehyde Derivatives
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C=O | 1.21 | ||
| C2-C(ald) | 1.47 | ||
| C2-O1 | 1.36 | C1-C2-C(ald) | 124 |
| C5-O(met) | 1.35 | C4-C5-O(met) | 125 |
| O1-C2-C(ald)-O | (O-cis/O-trans) | ||
| C4-C5-O(met)-C(met) |
Note: The data in this table are representative values for furan-2-carbaldehyde derivatives and are intended to provide an approximation of the expected geometry. Specific values for this compound would require dedicated computational studies.
Electronic Structure and Reactivity Descriptors
The electronic structure of a molecule is fundamental to its chemical reactivity. Computational methods provide valuable descriptors that help in understanding how this compound is likely to interact with other chemical species.
Frontier Molecular Orbital (FMO) Theory Applications
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of molecules. wikipedia.orgchemrxiv.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, acting as a nucleophile. Conversely, the LUMO is the orbital to which a molecule is most likely to accept electrons, acting as an electrophile. researchgate.net
The energy of the HOMO is related to the ionization potential, while the energy of the LUMO is related to the electron affinity. The energy gap between the HOMO and LUMO is an important indicator of the molecule's kinetic stability and chemical reactivity. rsc.org A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive. For furan derivatives, the HOMO is typically a π-orbital delocalized over the ring, while the LUMO is a π*-antibonding orbital. The presence of the electron-donating methoxy group and the electron-withdrawing carbaldehyde group on the furan ring of this compound will significantly influence the energies and distributions of these frontier orbitals.
Table 2: Representative Frontier Molecular Orbital Energies for Furan Derivatives
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| Furan | -8.88 | 1.57 | 10.45 |
| Furan-2-carbaldehyde | -9.5 | -1.2 | 8.3 |
| 5-Methylfuran-2-carbaldehyde | -9.2 | -1.5 | 7.7 |
Note: These values are illustrative and taken from various computational studies on related furan compounds. The exact values for this compound will depend on the specific computational methodology employed.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. rsc.orgnih.gov It is a powerful tool for predicting the sites of electrophilic and nucleophilic attack. The MEP map uses a color scale to indicate different potential values. Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack. These areas are usually associated with lone pairs of electrons on electronegative atoms like oxygen. Regions of positive potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack. These are often found around hydrogen atoms attached to electronegative atoms or in regions of low electron density.
For this compound, the MEP map would be expected to show a region of high negative potential around the carbonyl oxygen of the aldehyde group, making it a likely site for protonation and attack by electrophiles. The oxygen atom of the methoxy group and the furan ring oxygen would also exhibit negative potential. Conversely, the hydrogen atom of the aldehyde group and the hydrogen atoms on the furan ring would be in regions of positive potential, making them susceptible to nucleophilic attack.
Prediction and Validation of Spectroscopic Properties
Computational chemistry provides powerful tools for predicting spectroscopic properties, which can then be compared with experimental data for validation of the theoretical models.
Theoretical Vibrational Frequency Calculations
Theoretical vibrational frequency calculations, typically performed using methods like Density Functional Theory (DFT), can predict the infrared (IR) and Raman spectra of a molecule. These calculations provide the frequencies of the normal modes of vibration, which correspond to the stretching, bending, and torsional motions of the atoms.
By comparing the calculated vibrational frequencies with experimental IR and Raman spectra, a detailed assignment of the observed spectral bands can be made. This comparison helps in confirming the structure of the molecule and in understanding the nature of its chemical bonds. For this compound, key vibrational modes would include the C=O stretching of the aldehyde, C-O-C stretching of the ether linkage and the furan ring, C-H stretching and bending modes, and the various vibrations of the furan ring itself.
Table 3: Representative Calculated Vibrational Frequencies for Furan-2-carbaldehyde Derivatives
| Vibrational Mode | Wavenumber (cm⁻¹) |
| C-H stretching (aldehyde) | ~2850 |
| C=O stretching (aldehyde) | ~1700 |
| C=C stretching (furan ring) | ~1580, ~1470 |
| C-O-C stretching (furan ring) | ~1150 |
| C-O stretching (methoxy) | ~1250 |
| C-H in-plane bending | ~1000-1300 |
| C-H out-of-plane bending | ~750-950 |
Note: These are approximate ranges for characteristic vibrational frequencies and actual values for this compound would be obtained from specific DFT calculations.
Computational NMR Chemical Shift Predictions
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Computational methods, particularly DFT, can be used to predict the ¹H and ¹³C NMR chemical shifts of a molecule. The calculations involve determining the magnetic shielding tensors for each nucleus in the presence of an external magnetic field.
The predicted chemical shifts can be compared with experimental NMR data to aid in the assignment of signals and to confirm the proposed structure. For this compound, the calculated ¹H NMR spectrum would show distinct signals for the aldehydic proton, the furan ring protons, and the methoxy group protons. Similarly, the ¹³C NMR spectrum would provide the chemical shifts for the carbonyl carbon, the furan ring carbons, and the methoxy carbon. Discrepancies between calculated and experimental shifts can often be rationalized in terms of solvent effects or conformational averaging, providing further insight into the molecule's behavior in solution.
Table 4: Representative Experimental ¹³C and ¹H NMR Chemical Shifts (ppm) for 5-Methylfuran-2-carbaldehyde (a structurally similar compound)
| Atom | ¹³C Chemical Shift (ppm) | Proton | ¹H Chemical Shift (ppm) |
| C=O | 176.8 | H-aldehyde | 9.51 |
| C2 | 151.9 | H3 | 7.19 |
| C5 | 159.8 | H4 | 6.22 |
| C3 | 124.0 | CH₃ | 2.42 |
| C4 | 109.6 | ||
| CH₃ | 14.0 |
Source: PubChem CID 12097. Note: This data is for 5-methylfuran-2-carbaldehyde and serves as an estimate for the expected chemical shifts of this compound.
UV-Vis Absorption Spectra Simulations
Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in simulating and interpreting the electronic absorption spectra of furan derivatives. These simulations provide insights into the electronic transitions responsible for the absorption of ultraviolet and visible light. For molecules like this compound, the UV-Vis spectrum is characterized by transitions within the conjugated π-electron system of the furan ring and the carbonyl group.
Theoretical studies on analogous furan-2-carbaldehyde derivatives reveal that their absorption spectra typically feature intense bands arising from π→π* transitions and lower intensity bands from n→π* transitions. nih.gov The electronic spectrum for derivatives is often modeled using TD-DFT systems with various basis sets, such as B3LYP/6-311++G(d,p), to predict absorption wavelengths. researchgate.net For instance, in aqueous solutions, the hydration of the aldehyde group can lead to significant shifts in absorption peaks, a phenomenon that can be modeled computationally. The unhydrated aldehyde form, with its extended conjugation, absorbs at longer wavelengths (e.g., ~287 nm), while the hydrated diol form absorbs at much shorter wavelengths (e.g., ~212 nm). walisongo.ac.id The choice of computational method and basis set is crucial, as shown in studies of similar heterocyclic compounds where different functionals (e.g., M06-2X, B3LYP) are compared to accurately assign experimental spectral bands to specific electronic transitions and tautomeric forms. hereon.de
Table 1: Representative Theoretical UV-Vis Data for Furan-2-carbaldehyde Derivatives
| Compound/Derivative | Computational Method | Solvent Model | Calculated λmax (nm) | Corresponding Transition |
|---|---|---|---|---|
| Imidazole-2-carboxaldehyde | DFT/B3LYP | (Not Specified) | 220-250, 270-300 | Not Specified |
| (E)-4-(((5-methylfuran-2-yl)methylene)amino) benzenesulfonamide | TD-DFT/B3LYP | IEFPCM (DMSO) | 266, 283, 340 | Not Specified |
This table presents data for analogous compounds to illustrate the application of computational methods, as specific simulation data for this compound was not available in the provided sources.
Reaction Mechanism Simulations and Transition State Characterization
Density Functional Theory (DFT) calculations are a powerful tool for elucidating the mechanisms of chemical reactions involving furanic compounds. By mapping the potential energy surface, researchers can identify intermediates, locate transition state (TS) geometries, and calculate the activation energy barriers that govern reaction rates. mdpi.com
Simulations of aldol (B89426) addition reactions on metal oxide catalysts also provide insights into C-C bond formation involving aldehydes. These studies characterize the transition states for coupling, showing how aldehydes and enolates interact at catalyst active sites, be they surface lattice sites or oxygen vacancies. osti.gov
Table 2: Calculated Activation Barriers for Acylation of 2-Methylfuran (B129897) with Acetic Acid
| Reaction Step | Catalyst | Computational Method | Calculated Parameter | Value (kJ/mol) |
|---|---|---|---|---|
| Acyl Species Formation | HZSM-5 | DFT | Apparent Barrier | ~130 |
Data is for the related compound 2-methylfuran to exemplify the methodology. nih.gov
Solvation Models and Solvent Effects on Molecular Properties and Reactivity
The surrounding solvent medium can significantly influence the properties and chemical reactivity of a solute. Computational chemistry employs both implicit and explicit solvation models to account for these effects. Implicit models, such as the Polarizable Continuum Model (PCM) and the universal solvation model based on density (SMD), represent the solvent as a continuous dielectric medium. mdpi.commdpi.com Explicit models involve including individual solvent molecules in the simulation box around the solute. mdpi.com
For furan derivatives, these models have been used to study various phenomena. The SMD model, for instance, has been used to apply solvation corrections when calculating the energies of reaction intermediates in specific solvents like chloroform. mdpi.com The Integral Equation Formalism PCM (IEFPCM) has been utilized in simulating the UV-Vis spectra of furan-based Schiff bases in dimethyl sulfoxide (B87167) (DMSO). researchgate.net Solvation effects are critical for reaction stereoselectivity, where the solvent can stabilize one transition state over another, and for understanding shifts in spectroscopic signals. walisongo.ac.idclaudiozannoni.it For example, computational studies on Diels-Alder reactions have used solvation models to explain the enhanced endo-selectivity observed in polar solvents like water and methanol (B129727). srce.hr
Table 3: Application of Solvation Models in Studying Furan Derivatives and Related Compounds
| Compound/System | Solvation Model | Property/Reaction Studied | Key Finding |
|---|---|---|---|
| Ferrocenylpyrimidine Derivatives | SMD (Implicit) | Reaction Energetics | Used for solvation corrections on optimized geometries. mdpi.com |
| Sulfonamide Schiff Base | IEFPCM (Implicit) | UV-Vis Spectra | Simulated electronic spectrum in DMSO. researchgate.net |
| Caespitate (Natural Product) | SMD (Implicit) & ONIOM (Explicit) | Conformational Population | The most stable conformer shape depends on the solvent. mdpi.com |
Theoretical Investigations into Biological Interactions of Derivatives
Computational techniques are widely used to explore the potential biological activities of new chemical entities. For derivatives of this compound, such as Schiff bases and other heterocyclic structures, theoretical methods like molecular docking are employed to predict their interactions with biological macromolecules, such as proteins and enzymes. nih.govacgpubs.org These in silico studies help to identify potential drug candidates and provide a rationale for their mechanism of action at a molecular level.
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This technique is used to screen virtual libraries of compounds against a specific biological target.
For derivatives of furan aldehydes, docking studies have been performed to evaluate their potential as antimicrobial or anticancer agents. acgpubs.org For example, Schiff bases derived from 5-methylfuran-2-carbaldehyde have been docked into the active sites of bacterial enzymes such as E. coli DNA gyrase (PDB ID: 1KZN) and S. aureus cell division protein FtsZ (PDB ID: 3VOB). acgpubs.org Similarly, a sulfonamide Schiff base was evaluated for its inhibitory activity against insulysin, a zinc-metalloendopeptidase implicated in diabetes. nih.gov These studies use software like AutoDock to generate and score potential binding poses of the ligand within the receptor's active site. researchgate.net
Table 4: Molecular Docking Targets for Furan-based Derivatives
| Derivative Class | Biomolecular Target | PDB ID | Docking Software |
|---|---|---|---|
| Furan-based Schiff Base | E. coli DNA gyrase | 1KZN | Not Specified |
| Furan-based Schiff Base | S. aureus cell division protein FtsZ | 3VOB | Not Specified |
| Sulfonamide Schiff Base | Insulysin (IDE) | 2G48 | Not Specified |
Molecular docking simulations not only predict the binding pose but also estimate the binding affinity, typically expressed as a negative score in kcal/mol, where a more negative value indicates a stronger predicted interaction. For instance, a Schiff base derived from 5-methyl-2-furaldehyde was shown to have a high binding affinity score of -7.51 kcal/mol when docked with the protein 4Z3D. researchgate.net
Furthermore, these simulations provide detailed insights into the specific non-covalent interactions that stabilize the ligand-receptor complex. These interactions include hydrogen bonds, hydrophobic interactions, and π-π stacking. Analysis of the docked poses reveals which amino acid residues in the protein's active site are crucial for binding. For example, docking studies of furan-based Schiff bases against bacterial proteins identified key hydrogen bonding and hydrophobic interactions with residues in the binding pocket, providing a molecular basis for their potential antimicrobial activity. acgpubs.org
Table 5: Predicted Binding Affinities and Interactions for Furan Derivatives
| Derivative | Target Protein (PDB ID) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| (E)-4-(((5-methylfuran-2-yl)methylene)amino) benzenesulfonamide | Protein Kinase (4Z3D) | -7.51 | Not specified in source. |
Applications in Advanced Materials and Catalysis
Furanic Compounds as Building Blocks for High-Performance Polymeric Materials
Furan-based compounds are recognized as promising renewable building blocks for creating a new generation of polymers. The rigid furan (B31954) ring can impart desirable properties such as high thermal stability and mechanical strength to the resulting materials, positioning them as potential bio-based alternatives to petroleum-derived plastics.
While direct polymerization of 5-Methoxyfuran-2-carbaldehyde is not extensively documented, its structural analogues, such as 5-hydroxymethylfurfural (B1680220) (HMF) and furfural (B47365), are key precursors in the synthesis of bio-derived polymers and resins. google.comrsc.org The aldehyde and other functional groups on the furan ring allow for a variety of polymerization reactions. For instance, furan-based monomers can be used to produce polyesters, polyamides, and polycarbonates. rsc.orgresearchgate.net
The conversion of HMF, a closely related furanic compound, into 2,5-furandicarboxylic acid (FDCA) is a significant pathway for producing bio-based polyesters like polyethylene (B3416737) furanoate (PEF). rsc.orgmdpi.com PEF is considered a prime bio-based substitute for the petroleum-based polyethylene terephthalate (B1205515) (PET). rsc.org Similarly, the reduction of HMF yields 2,5-bis(hydroxymethyl)furan (BHMF), another crucial monomer for creating novel polymers, including self-healing materials and resins. mdpi.com The reactivity of the aldehyde group in furanic compounds like this compound suggests its potential as a precursor for similar polymeric systems, where it could be transformed into diols or diacids suitable for polymerization.
Table 1: Furan-Based Monomers and Their Polymer Applications
| Furanic Precursor | Key Monomer Derivative(s) | Resulting Polymer Type | Potential Application |
|---|---|---|---|
| 5-Hydroxymethylfurfural (HMF) | 2,5-Furandicarboxylic acid (FDCA) | Polyesters (e.g., PEF) | Bio-based plastics, packaging rsc.orgmdpi.com |
| 5-Hydroxymethylfurfural (HMF) | 2,5-Bis(hydroxymethyl)furan (BHMF) | Polyesters, Polycarbonates, Resins | Self-healing materials, coatings researchgate.netmdpi.com |
| Furfural | Furfuryl alcohol | Resins | Binders, composites csic.es |
Catalytic Feedstock Conversion and Value-Added Products
The catalytic conversion of biomass-derived furanic compounds is a cornerstone of modern biorefinery concepts. These processes aim to transform molecules like this compound into high-value chemicals and fuels that can supplement or replace those derived from fossil resources.
The chemical structure of this compound makes it a candidate for conversion into various biofuels and specialty chemicals. Catalytic reduction (hydrogenation) of the aldehyde group and potential hydrogenolysis of the methoxy (B1213986) group can yield a range of products. For example, the hydrogenation of the related compound 5-methylfurfural (B50972) can produce 2,5-dimethylfuran (B142691) (DMF), a liquid fuel with a high energy density and research octane (B31449) number, making it an attractive gasoline additive or replacement. rsc.org
Similarly, the selective hydrogenation of HMF can lead to 2,5-bis(hydroxymethyl)furan (BHMF), which can be further etherified to produce biofuels like 2,5-bis(ethoxymethyl)furan (BEMF). d-nb.info Given these established pathways, it is plausible that this compound could be catalytically converted to analogous ethers or other fuel candidates. Oxidation of the aldehyde group can produce 5-methoxyfuran-2-carboxylic acid, a potential building block for other specialty chemicals.
The efficient transformation of furanic compounds like this compound hinges on the development of advanced catalytic systems. acs.org Research focuses on creating catalysts that are not only highly active and selective but also stable and reusable, particularly for reactions in aqueous environments which are common in biomass processing. frontiersin.org
A wide array of heterogeneous catalysts, including noble metals (e.g., Pd, Pt, Ru, Au) and non-noble metals (e.g., Ni, Cu) supported on materials like carbon, silica (B1680970), or metal oxides, are being investigated for furanic conversions. csic.esfrontiersin.orgdtu.dk For instance, ruthenium-on-carbon (Ru/C) has been shown to be effective for the hydrogenation of HMF to either BHMF or its fully saturated analogue, 2,5-bis(hydroxymethyl)tetrahydrofuran (BHMTHF), by carefully tuning reaction conditions. d-nb.info Gold-based catalysts have demonstrated high selectivity in the oxidation of HMF to FDCA. frontiersin.org The development of these catalytic systems is often guided by model reactions using furanic aldehydes, providing a framework for designing catalysts tailored for the specific transformations of this compound. acs.org
Table 2: Examples of Catalytic Systems for Furanic Aldehyde Conversion
| Furanic Substrate | Reaction Type | Catalyst Example | Product(s) | Reference |
|---|---|---|---|---|
| 5-Hydroxymethylfurfural (HMF) | Hydrogenation | Ru/C | 2,5-Bis(hydroxymethyl)furan (BHMF) | d-nb.info |
| 5-Hydroxymethylfurfural (HMF) | Oxidation | Au-Pd/C | 2,5-Furandicarboxylic acid (FDCA) | frontiersin.org |
| Furfural | Hydrogenation | Copper-based | Furfuryl alcohol | csic.es |
Engineering of Sensors and Analytical Reagents
The inherent reactivity and electronic properties of the furan ring and its substituents can be exploited in the design of specialized chemical sensors and analytical tools.
Five-membered heterocyclic aldehydes, including furan-based structures, are valuable building blocks for synthesizing compounds used in sensing applications. mdpi.com The aldehyde group of this compound provides a reactive site for modification, allowing it to be integrated into larger molecular systems designed to detect specific analytes. For example, the aldehyde can be reacted with amines or hydrazines to form Schiff bases or hydrazones, which can act as ligands for metal ions or as platforms for colorimetric or fluorescent sensors. Changes in color or fluorescence upon binding with a target analyte form the basis of detection. While specific research on this compound in this area is limited, the principles are well-established for related compounds like pyrrole-2-carbaldehyde, which is used to produce fluorescent dyes. mdpi.com
Development of Spectrophotometric Determination Methodologies
The development of analytical methods for the quantitative determination of specific organic compounds is crucial for quality control, reaction monitoring, and various research applications. For furanic compounds like this compound, spectrophotometry offers a potentially simple, rapid, and cost-effective analytical approach. This section explores the development of spectrophotometric determination methodologies for this compound, drawing parallels with closely related furanic aldehydes.
Spectrophotometric analysis is based on the principle that many organic molecules absorb light in the ultraviolet (UV) and visible regions of the electromagnetic spectrum. The amount of light absorbed at a specific wavelength is directly proportional to the concentration of the substance in a solution, a relationship described by the Beer-Lambert law. The development of a spectrophotometric method for this compound would involve identifying its wavelength of maximum absorbance (λmax), selecting an appropriate solvent that does not interfere with the measurement, and establishing a calibration curve to relate absorbance to concentration.
While specific, validated spectrophotometric methods exclusively for this compound are not extensively detailed in publicly available literature, the analysis of structurally similar furanic aldehydes is well-documented, providing a strong basis for the development of such a methodology. For instance, a method for the determination of total furanic aldehydes, namely furfural and 5-hydroxymethylfurfural (HMF), in cachaça samples utilizes liquid-liquid extraction followed by UV-vis spectrophotometry, with absorbance measurements taken at 279 nm. rsc.org
Furthermore, the closely related compound 5-methoxymethylfuran-2-carbaldehyde (MMF) has been quantified by HPLC with UV detection, and its UV spectrum in methanol (B129727) shows a peak maximum at 279.5 nm. wikipedia.org Given the structural similarities between these furanic aldehydes—all possessing a furan ring conjugated with a carbaldehyde group—it is highly probable that this compound exhibits a similar UV absorption profile with a λmax in the same region. The primary chromophore in these molecules is the furan ring conjugated with the aldehyde group, which gives rise to strong UV absorbance.
A proposed spectrophotometric method for this compound would likely involve the following steps:
Preparation of Standard Solutions: A series of standard solutions of known concentrations of purified this compound would be prepared in a suitable solvent, such as methanol or ethanol, which are transparent in the expected UV absorption range.
Determination of λmax: The UV spectrum of a standard solution would be recorded over a range of wavelengths (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).
Calibration Curve: The absorbance of each standard solution would be measured at the determined λmax. A calibration curve would then be constructed by plotting absorbance versus concentration. The linearity of this curve, as indicated by the correlation coefficient (R²), would be assessed to ensure adherence to the Beer-Lambert law over the desired concentration range.
Sample Analysis: The absorbance of a sample containing an unknown concentration of this compound would be measured under the same conditions, and its concentration would be determined from the calibration curve.
The table below summarizes the UV absorption data for related furanic aldehydes, which supports the proposed methodology for this compound.
| Compound Name | Wavelength of Maximum Absorbance (λmax) | Solvent/Method |
| 5-methoxymethylfuran-2-carbaldehyde (MMF) | 279.5 nm | Methanol |
| Total Furanic Aldehydes (Furfural and HMF) | 279 nm | Chloroform (after extraction) |
| 5-hydroxymethylfurfural (HMF) | 284 nm | Water |
This comparative data strongly suggests that a spectrophotometric method for the determination of this compound is feasible and would likely utilize a wavelength of maximum absorbance around 280 nm. The development of such a method would provide a valuable tool for its quantification in various applications.
Mechanistic Investigations of Biological Interactions of 5 Methoxyfuran 2 Carbaldehyde Derivatives in Vitro
Structure-Activity Relationship (SAR) Elucidation
The biological activity of 5-Methoxyfuran-2-carbaldehyde derivatives is intricately linked to their chemical structures. Structure-Activity Relationship (SAR) studies aim to decipher how specific structural features influence the biological profiles of these compounds.
Systematic modifications of the this compound scaffold have revealed key insights into the determinants of their biological activity. For instance, the introduction of different substituents on the furan (B31954) ring or modifications of the aldehyde group can significantly alter their antimicrobial and anticancer properties.
Research on various furan derivatives has shown that minor changes, such as the substitution of a methoxy (B1213986) group with an amino group, can lead to substantial differences in bioactivity. For example, while 3-Methylfuran-2-carbaldehyde exhibits anti-inflammatory properties, 5-Aminofuran-2-carboxylic acid does not share this activity. This highlights the critical role of the type and position of substituents on the furan ring.
In a study involving tetrahydroquinolone modulators, replacing a 2-furyl group with a phenyl group resulted in a significant loss of potency, whereas a 2-thienyl group, which is more similar in size and polarity to the phenyl group, largely maintained the activity. acs.org This suggests that both electronic and steric factors of the substituent at this position are crucial for biological function. Furthermore, the introduction of bromo-substituents on a phenyl ring attached to the core structure regained most of the lost activity, indicating that electronic effects can compensate for unfavorable steric changes. acs.org
The lipophilicity of these derivatives is another critical factor. While increased lipophilicity can enhance the transfer of the drug across cell membranes, excessive lipophilicity can decrease water solubility and hinder transport to target sites. mdpi.comnih.gov Studies on methoxyflavone analogs suggest that a balance between hydrophobic and polar interactions is essential for optimal cytotoxic activity. mdpi.compreprints.org The incorporation of polar hydroxyl groups can help overcome the challenges associated with the methoxy group while maintaining necessary lipophilic properties. mdpi.comnih.gov
Antimicrobial Activity Studies (In Vitro)
Derivatives of this compound have demonstrated notable antimicrobial properties against a range of bacterial and fungal pathogens.
The antibacterial action of furan derivatives is often attributed to their ability to interfere with essential cellular processes in bacteria. One of the proposed mechanisms is the inhibition of nucleic acid synthesis. nih.gov Some plant-based antimicrobial compounds containing furan moieties are thought to act by inhibiting DNA gyrase, an enzyme crucial for bacterial DNA replication. nih.gov Molecular docking studies have suggested that compounds like 2-Methoxy-4-vinylphenol and benzofuran (B130515), which share structural similarities with furan derivatives, can interact with the DNA gyrase and lipoprotein LpxC of the bacterial cell wall, leading to their antibacterial effects. nih.gov
Another potential mechanism involves the disruption of the bacterial cell membrane and its functions. nih.gov The lipophilic nature of certain furan derivatives allows them to penetrate the bacterial cell wall. scialert.net Gram-positive bacteria, with their predominantly peptidoglycan cell wall, are often more susceptible to these compounds than Gram-negative bacteria, which possess a more complex outer membrane containing lipopolysaccharides that can act as a barrier. scialert.netnih.gov
Furthermore, some furan-based compounds are believed to exert their antibacterial effects through non-specific interactions that disrupt energy metabolism within the bacterial cell. nih.gov For example, Schiff base derivatives of furan-2-carbaldehyde have shown significant activity against Staphylococcus aureus, with minimum inhibitory concentrations (MICs) as low as 1 μg/mL for some derivatives. The antimicrobial activity of these derivatives can be modulated by the nature of the substituents. For instance, a study on quinoline-based derivatives showed that a compound containing a 5-methylfuran-2-yl moiety displayed significant activity against Pseudomonas aeruginosa. researchgate.net
The antifungal activity of this compound derivatives has also been a subject of investigation. Similar to their antibacterial action, the precise mechanisms are still being elucidated but are thought to involve disruption of fungal cell integrity and key enzymatic pathways.
Studies on benzofuran-pyrazole based compounds, which can be synthesized from 5-methylfuran-2-carbaldehyde, have demonstrated potent antifungal activity. preprints.orgpreprints.orgnih.gov For instance, changing a 2-methyl group to different phenyl groups in certain derivatives increased their antifungal activity against Fusarium solani and Candida albicans, in some cases exceeding the efficacy of the standard antifungal drug clotrimazole. nih.gov The MIC values for these compounds ranged from 16 to 19 µg/mL. nih.gov
The antifungal mechanism may involve the inhibition of enzymes essential for fungal survival. For example, some heterocyclic compounds are known to interact with fungal DNA and enzymes. nih.gov The structure of the derivative plays a crucial role; for example, a six-membered pyrido-triazine compound showed more significant potency than a five-membered triazolo-pyridine derivative against the tested fungal isolates. nih.gov
Additionally, some furan derivatives have shown broad-spectrum antifungal activity. For example, indole-acrylonitrile derivatives have been evaluated for their activity against Candida albicans, with some compounds showing promising results. mdpi.com The presence of specific substituents, such as a 3-pyrole group, was found to confer great antifungal activity against C. albicans with a MIC value of 16 μg/mL. mdpi.com
Anticancer Potential Investigations (In Vitro)
The cytotoxic effects of this compound derivatives against various cancer cell lines have been explored, revealing their potential as anticancer agents.
The anticancer activity of furan derivatives is often linked to their ability to induce apoptosis (programmed cell death) and inhibit cell proliferation in cancer cells. The presence of the methoxy group in some flavonoid analogs, for instance, is known to promote cytotoxic activity by targeting protein markers and activating downstream signaling pathways that lead to cell death. mdpi.comnih.govpreprints.orgpreprints.org
A review of methoxyflavone analogs highlighted that these compounds can exert strong cytotoxicity in a concentration-dependent manner. mdpi.compreprints.org For example, certain methoxyflavones showed significant reduction in the viability of PC3 prostate cancer cells. mdpi.compreprints.org The balance between lipophilicity and hydrophilicity is crucial for their anticancer efficacy, as it affects their ability to cross cell membranes and interact with intracellular targets. mdpi.comnih.gov The introduction of polar hydroxyl groups can enhance this balance and improve cytotoxic effects. mdpi.comnih.govpreprints.org
Studies on methyl-5-(hydroxymethyl)-2-furan carboxylate and its derivatives have reported anticancer activity against HeLa, HepG2, and Vero cell lines. researchgate.net The amine derivative, in particular, showed potent bioactivity against the HeLa cell line. researchgate.net Similarly, carbamothioyl-furan-2-carboxamide derivatives have been evaluated for their anticancer potential against HepG2, Huh-7, and MCF-7 human cancer cell lines, with some compounds showing significant activity. nih.gov
The mechanism of cytotoxicity can also involve the induction of cell cycle arrest. For instance, certain benzofuran derivatives have been shown to cause cell cycle arrest at the S and G2/M phases in A549 lung cancer cells. researchgate.net Furthermore, these compounds can have pro-oxidative effects, which can contribute to their pro-apoptotic properties. researchgate.net The specific cellular response often depends on the cancer cell line being tested, indicating that the anticancer effects can be cell-type specific. researchgate.net
Interactive Data Table: Antimicrobial Activity of this compound Derivatives
| Compound/Derivative | Microorganism | Activity/MIC | Reference |
| Benzofuran-pyrazole derivative (with phenyl group) | Fusarium solani, Candida albicans | MIC: 16-19 µg/mL | nih.gov |
| Quinoline-based derivative (with 5-methylfuran-2-yl) | Pseudomonas aeruginosa | MIC: 10±1.5 μg/mL | researchgate.net |
| Indole-acrylonitrile derivative (with 3-pyrole group) | Candida albicans | MIC: 16 µg/mL | mdpi.com |
| Thiosemicarbazone derivative of furan-2-carbaldehyde | Staphylococcus aureus | MIC: 1 µg/mL |
Interactive Data Table: Anticancer Activity of this compound Derivatives
| Compound/Derivative | Cancer Cell Line | Activity/IC50 | Reference |
| Methoxyflavone analogs | PC3 (Prostate) | Concentration-dependent cytotoxicity | mdpi.compreprints.org |
| Amine derivative of methyl-5-(hydroxymethyl)-2-furan carboxylate | HeLa (Cervical) | Potent bioactivity | researchgate.net |
| Carbamothioyl-furan-2-carboxamide derivative | HepG2, Huh-7 (Liver), MCF-7 (Breast) | Significant activity | nih.gov |
| Benzofuran derivative | A549 (Lung) | Cell cycle arrest at S and G2/M phases | researchgate.net |
Apoptosis Induction and Cell Cycle Modulation Studies
Derivatives of this compound have been the subject of mechanistic studies to evaluate their interaction with programmed cell death pathways and cell cycle regulation in cancer cell lines. Research indicates that modifications to the furan scaffold can yield compounds that effectively induce apoptosis and modulate cell cycle progression, key strategies in anticancer agent development.
Investigations into Maillard-type chromophores, which include furan-containing structures, revealed significant effects on the proliferation of human gastric carcinoma cells (GXF251L). researchgate.net Three compounds, 2-(2-furyl)methylidene-4-hydroxy-5-methyl-2H-furan-3-one (Compound 2), 4-(2-furyl)-7-[(2-furyl)methylidene]-2-hydroxy-2H,7H,8aH-pyrano[2,3-b]-pyran-3-one (Compound 6), and 3-hydroxy-4[(E)-(2-furyl)methylidene]methyl-3-cyclopentene-1,2-dione (Compound 13), were found to inhibit tumor cell growth. researchgate.net When synchronized cells were treated with these compounds for 24 hours, they were arrested in the G1 phase of the cell cycle. researchgate.net This cell cycle arrest was accompanied by a distinct sub-G1 peak, which is indicative of apoptosis. researchgate.net
Further analysis confirmed apoptosis induction through DNA fragmentation and caspase activation. researchgate.net Treatment with Compound 13 led to significant DNA fragmentation at concentrations as low as 20 µM. researchgate.net Compound 2 induced fragmentation at concentrations of 30 µM and higher, while Compound 6 required higher concentrations (≥ 50 µM). researchgate.net The activation of caspase-3, an early marker of apoptosis, mirrored the DNA fragmentation results, confirming the pro-apoptotic activity of these furan-containing compounds. researchgate.net
Similarly, studies on selenylated imidazo[1,2-a]pyridines, synthesized from furan-2-carbaldehyde derivatives, demonstrated apoptosis-mediated cell death in hepatocellular carcinoma (HepG2) cells. One such derivative was shown to increase the protein levels of p53 and BAX while decreasing the levels of BCL-2, a protein family crucial for regulating apoptosis. researchgate.net This shift in the BAX/BCL-2 ratio is a classic indicator of the intrinsic apoptotic pathway. The compound also led to an increase in p21, a protein that can induce cell cycle arrest. researchgate.net
Research on pyrazole-indole hybrids also highlights the potential of furan-related structures in cancer therapy. Two compounds, 7a and 7b, were identified as potent inhibitors of HepG2 cancer cell growth. acs.org Flow cytometry analysis revealed that these compounds induced apoptosis, with total apoptotic cell percentages reaching 22.18% and 27.51%, respectively, compared to a control of 1.49%. acs.org Mechanistically, these compounds were found to cause a significant downregulation of the anti-apoptotic protein Bcl-2. acs.org
Table 1: Effects of Furan Derivatives on Apoptosis and Cell Cycle
| Derivative Class | Specific Compound | Cell Line | Observed Effects | Reference |
|---|---|---|---|---|
| Maillard-type Chromophore | 3-hydroxy-4[(E)-(2-furyl)methylidene]methyl-3-cyclopentene-1,2 dione | GXF251L (Gastric Carcinoma) | G1 phase cell cycle arrest; DNA fragmentation at ≥ 20 µM; Caspase-3 activation. | researchgate.net |
| Imidazo[1,2-a]pyridine | Selenylated derivative II.2d | HepG2 (Hepatocellular Carcinoma) | Induction of apoptosis; Increased protein levels of BAX, p21, and p53; Decreased BCL-2 levels. | researchgate.net |
| Pyrazole-Indole Hybrid | Compound 7a | HepG2 (Hepatocellular Carcinoma) | Induced 22.18% total apoptotic cells; Downregulation of Bcl-2 protein. | acs.org |
| Pyrazole-Indole Hybrid | Compound 7b | HepG2 (Hepatocellular Carcinoma) | Induced 27.51% total apoptotic cells; Downregulation of Bcl-2 protein. | acs.org |
Other Bioactivity Research (In Vitro)
Antioxidant Property Characterization
The antioxidant potential of this compound and related furan derivatives has been investigated through various in vitro assays. These compounds are structurally related to 5-hydroxymethylfurfural (B1680220) (HMF), a well-known compound formed during the heating of carbohydrates, which itself has demonstrated antioxidant properties. researchgate.netnih.gov
Studies on HMF and its derivatives, such as 5-(methoxymethyl)furan-2-carbaldehyde (MMF) and 5-(ethoxymethyl)furan-2-carbaldehyde (B1367172) (EMF), have been conducted to assess their capacity to scavenge free radicals. nih.gov The antioxidant activity of these compounds was evaluated using several common spectrophotometric assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the ferric-reducing antioxidant power (FRAP) assay, and the oxygen radical absorbing capacity (ORAC) assay. researchgate.netnih.gov The results indicated that HMF and its derivatives displayed notable antioxidant activity, primarily in the ORAC assay. researchgate.netnih.gov This suggests that their mechanism of antioxidant action is likely based on hydrogen atom transfer.
The presence of a furan ring, as seen in 4-Isopropylfuran-2-carbaldehyde, has also been linked to antioxidant effects. One study demonstrated a concentration-dependent scavenging effect in a DPPH assay, reporting an IC₅₀ value of 25 µM, which indicates potential as an antioxidant agent.
Enzyme Inhibition and Modulation Mechanisms
Derivatives containing the furan-2-carbaldehyde scaffold have been explored as inhibitors of various enzymes, highlighting their potential to modulate biological pathways.
One area of investigation is the inhibition of α-amylase, an enzyme involved in carbohydrate metabolism. A series of dihydropyrazole derivatives, synthesized from chalcones which can contain furan moieties, were screened for their α-amylase inhibitory activity. acs.org Several of these compounds demonstrated significant inhibition, with IC₅₀ values ranging from 1.86 µM to 3.16 µM, comparable to the standard inhibitor acarbose (B1664774) (IC₅₀ = 1.46 µM). acs.org
Another study focused on the synthesis of oxazole-5(4H)-one derivatives and evaluated their effects on hepatic cytochrome P450-dependent ethoxyresorufin-O-deethylase (EROD), an enzyme involved in the metabolism of xenobiotics. turkjps.org The findings showed that several of the synthesized compounds could inhibit EROD activity. The most active compound, E3 (4-(2,4-Difluorobenzylidene)-2-p-tolyloxazole-5(4H)-on), exhibited 89% inhibition of microsomal EROD activity at a concentration of 10⁻³ M, which was comparable to the specific inhibitor caffeine (B1668208) (85% inhibition). turkjps.org
The biological activity of some furan derivatives is attributed to their ability to inhibit specific enzymes, which can alter metabolic pathways. For example, molecular docking studies can help predict the binding affinities of these compounds to enzyme targets like COX-2, clarifying their mechanism of action.
Table 2: Enzyme Inhibition by Furan-Related Derivatives
| Derivative Class | Target Enzyme | Inhibitory Activity | Reference |
|---|---|---|---|
| Dihydropyrazoles | α-Amylase | IC₅₀ values ranging from 1.86 µM to 3.16 µM. | acs.org |
| Oxazole-5(4H)-one (Compound E3) | Ethoxyresorufin-O-deethylase (EROD) | 89% inhibition at 10⁻³ M. | turkjps.org |
Future Research Directions and Outlook
Rational Design of Next-Generation Synthetic Routes with Enhanced Sustainability and Efficiency
Future efforts in the synthesis of 5-Methoxyfuran-2-carbaldehyde and related furanic compounds will prioritize the development of environmentally benign and economically viable processes. A major focus will be the utilization of renewable biomass as a starting material. The conversion of carbohydrates, such as glucose and xylose, into functionalized furan (B31954) precursors represents a key strategy. mdpi.comrsc.orgnih.gov Research will likely concentrate on designing catalytic systems that are metal-free or employ abundant, non-toxic metals to facilitate these transformations in aqueous solutions under mild conditions. mdpi.com
A critical review of current synthetic approaches for 5-hydroxymethylfurfural (B1680220) (HMF), a related and extensively studied platform chemical, highlights the need for greener methodologies. rsc.org Lessons learned from HMF synthesis, such as the challenges of converting glucose versus fructose (B13574) and the need for efficient catalytic systems, will be invaluable for developing sustainable routes to this compound. rsc.org The overarching goal is to improve process mass intensity (PMI) and reduce the environmental factor (E-factor) of these synthetic pathways. rsc.org
Advanced Mechanistic Investigations of Complex Furanic Transformations
A deeper understanding of the reaction mechanisms governing the formation and transformation of furanic compounds is crucial for optimizing existing processes and discovering new reactions. The conversion of aldoses to functionalized furans, for instance, involves complex reaction networks that include ring-opening, condensation, and aromatization steps. mdpi.com In-situ NMR spectroscopy has proven to be a powerful tool for elucidating the kinetics and mechanisms of these transformations, and its application will continue to be vital. mdpi.com
Mechanistic studies on the dehydration of saccharides to furan derivatives have revealed that ketoses and aldoses follow different pathways, with aldose conversion being more prone to polymerization side reactions. rsc.orgnih.gov Future research will likely focus on developing catalysts that can selectively promote desired reaction pathways, such as isomerization over polymerization. rsc.orgnih.gov Understanding the role of various factors, including Brønsted acidity, catalyst ligands, and solvent effects, will be instrumental in designing more efficient and selective transformations. rsc.org
Integration of State-of-the-Art Computational and Spectroscopic Techniques for Predictive Modeling
The synergy between computational modeling and advanced spectroscopic techniques offers a powerful approach for predicting the properties and reactivity of this compound and its derivatives. Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure, and reactivity of these molecules. researchgate.net For example, DFT can be used to analyze the electron density distribution to understand the aromaticity of the furan ring versus the nucleophilicity of substituents.
Computational models can also be employed to predict the binding affinity of furan derivatives to biological targets, which is crucial for drug discovery applications. These theoretical predictions can then be validated experimentally using techniques like in vitro enzyme inhibition assays. The integration of computational and experimental approaches will accelerate the discovery and optimization of furan-based compounds for various applications.
Development of Novel Functional Materials and Catalysts from this compound Derivatives
The unique chemical structure of this compound makes it a valuable building block for the synthesis of novel functional materials and catalysts. Furan derivatives are being explored as renewable alternatives to petroleum-derived compounds for the production of polymers. google.com For instance, 2,5-furandicarboxylic acid (FDCA), which can be derived from furanic compounds, is a promising bio-based substitute for terephthalic acid in polymer synthesis. mdpi.comrsc.org
Future research will focus on developing efficient catalytic processes for converting this compound and its derivatives into monomers suitable for polymerization. This includes the aerobic oxidation of furan derivatives to dicarboxylic acids using catalysts like bimetallic nanoparticles supported on nitrogen-rich carbon materials. mdpi.com The development of versatile furan-based building blocks will enable the creation of a wide range of bio-based polymers with tailored properties. rsc.org
Deeper Elucidation of Molecular Targets and Mechanisms of Action for Biological Application Optimization
Derivatives of this compound have shown potential in various biological applications, including as antimicrobial and anticancer agents. researchgate.netresearchgate.netontosight.ai Future research will aim to identify the specific molecular targets and elucidate the mechanisms of action of these compounds to optimize their therapeutic potential.
For example, studies on other furan derivatives have shown that they can act as ligands for enzymes and receptors, modulating their activity through non-covalent interactions like hydrogen bonding. Investigating the structure-activity relationships of this compound derivatives will be crucial for designing more potent and selective therapeutic agents. vulcanchem.com The synthesis and biological evaluation of a variety of derivatives will be necessary to identify promising lead compounds for further development. mdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
